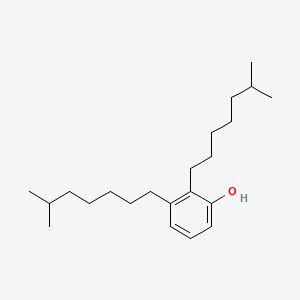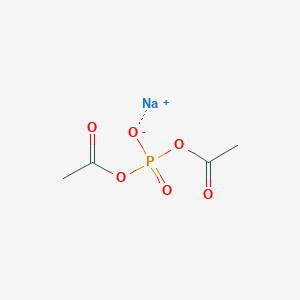
Sodium diacetyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diacetyl phosphate is an inorganic compound with the chemical formula NaH2PO4. It is a sodium salt of diacetyl phosphate and is commonly used in various industrial and scientific applications. This compound is known for its stability and solubility in water, making it a valuable component in numerous formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diacetyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate. The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium diacetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with sodium chloride or potassium chloride can lead to the formation of corresponding phosphates.
Major Products:
Oxidation: Higher oxidation state phosphates such as sodium pyrophosphate.
Reduction: Lower oxidation state phosphates such as sodium hypophosphite.
Substitution: Formation of other sodium or potassium phosphates.
Scientific Research Applications
Sodium diacetyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its buffering properties.
Industry: Used in food processing as a leavening agent and in detergents as a water softener
Mechanism of Action
The mechanism of action of sodium diacetyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized to form water and other stable compounds .
Comparison with Similar Compounds
Sodium phosphate: Similar in its buffering capacity but differs in its chemical structure.
Dipotassium phosphate: Another buffering agent with similar applications but different solubility properties.
Sodium pyrophosphate: Used in similar industrial applications but has a different chemical structure and reactivity.
Uniqueness: Sodium diacetyl phosphate is unique due to its specific solubility and stability properties, making it particularly useful in applications where precise pH control is required. Its ability to form stable solutions and its compatibility with various industrial processes set it apart from other similar compounds .
Properties
CAS No. |
33249-27-3 |
|---|---|
Molecular Formula |
C4H6NaO6P |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
sodium;diacetyl phosphate |
InChI |
InChI=1S/C4H7O6P.Na/c1-3(5)9-11(7,8)10-4(2)6;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
CLRKHNHDNSVNJG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OP(=O)([O-])OC(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
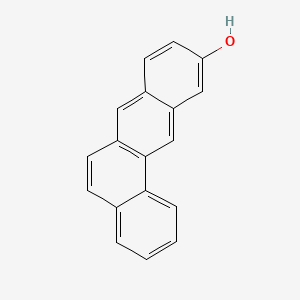

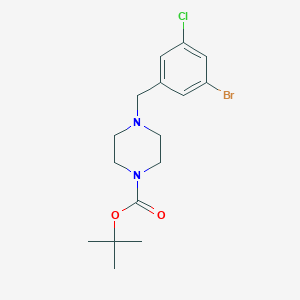
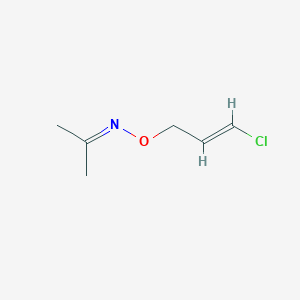
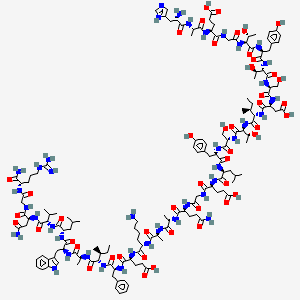
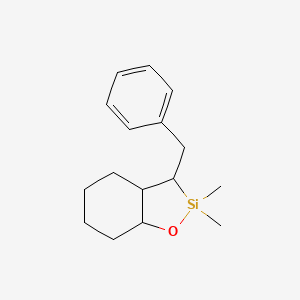
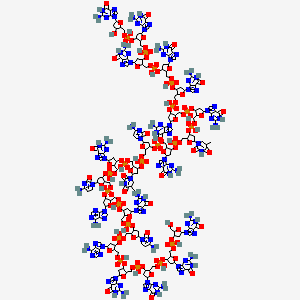
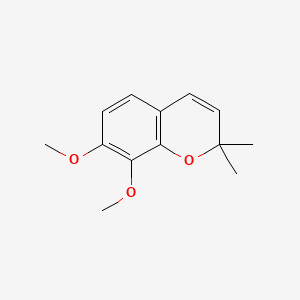


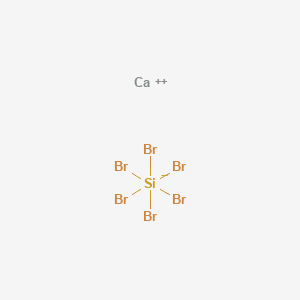
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
